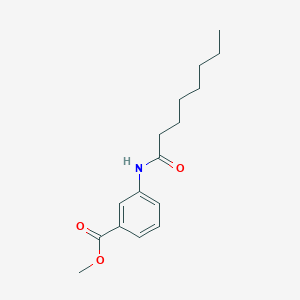![molecular formula C13H11N3O4 B11561190 N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide](/img/structure/B11561190.png)
N'-[(5-methyl-2-furyl)methylene]-3-nitrobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is derived from the condensation of 5-methylfurfural and 3-nitrobenzohydrazide. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 5-methylfurfural and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 5-methylfurfural in ethanol.
- Add 3-nitrobenzohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and magnetic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. The hydrazone moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N’-[(E)-(5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide can be compared with other Schiff base hydrazones:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the aromatic ring, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine substituent, which can influence its reactivity and interactions with biological targets.
N’-[(E)-(5-methyl-3-isoxazolyl)methylidene]-3-nitrobenzohydrazide: Contains an isoxazole ring, which can alter its electronic properties and reactivity.
The uniqueness of N’-[(E)-(5-methylfuran-2-yl)methylidene]-3-nitrobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C13H11N3O4 |
|---|---|
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C13H11N3O4/c1-9-5-6-12(20-9)8-14-15-13(17)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |
InChI-Schlüssel |
WTHMGDOMJYNSBG-RIYZIHGNSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11561114.png)
![2-(3-bromophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11561121.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pentanehydrazide](/img/structure/B11561123.png)

![4-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide](/img/structure/B11561141.png)
![(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide](/img/structure/B11561148.png)
![N-(naphthalen-2-yl)-2-({5-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)acetamide](/img/structure/B11561154.png)
![1-{(E)-[(3-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11561157.png)
![1,3-dioxo-N-phenyl-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11561158.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11561161.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11561162.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11561164.png)
![4-bromo-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11561168.png)
![5-(4-ethoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine](/img/structure/B11561169.png)
